4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid
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Overview
Description
4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid is an organic compound that features a butanoic acid backbone with a hydrazinecarbothioyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid typically involves the reaction of 2,2-dimethylhydrazine with a suitable butanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is usually performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinecarbothioyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Aminobutanoic acid: Shares a similar butanoic acid backbone but lacks the hydrazinecarbothioyl group.
2,2-Dimethylhydrazine: Contains the hydrazine group but lacks the butanoic acid structure.
Uniqueness
4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid is unique due to the presence of both the butanoic acid and hydrazinecarbothioyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
628317-14-6 |
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Molecular Formula |
C7H15N3O2S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
4-(dimethylaminocarbamothioylamino)butanoic acid |
InChI |
InChI=1S/C7H15N3O2S/c1-10(2)9-7(13)8-5-3-4-6(11)12/h3-5H2,1-2H3,(H,11,12)(H2,8,9,13) |
InChI Key |
ZRAIBGLIQMRUJT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC(=S)NCCCC(=O)O |
Origin of Product |
United States |
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